molecular formula C22H19N5O2S3 B2991756 N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1242900-27-1

N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2991756
CAS RN: 1242900-27-1
M. Wt: 481.61
InChI Key: OWLYJJXGKQPYSX-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S3 and its molecular weight is 481.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research by Fadda et al. (2017) focuses on the synthesis of various heterocycles incorporating a thiadiazole moiety, aimed at evaluating their insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study suggests that compounds with similar structural features might have potential applications in developing new insecticides [Fadda, Salam, Tawfik, Anwar, & Etman, 2017].

Potential Antiasthma Agents

Medwid et al. (1990) explored the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, identifying compounds within this class as mediator release inhibitors. This indicates that similar compounds might be investigated for their therapeutic applications in treating asthma and related respiratory conditions [Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990].

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of antituberculous agents and evaluated them for tuberculostatic activity, analyzing structure-activity relations. This research area highlights the potential of complex heterocyclic compounds in developing treatments for tuberculosis [Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019].

Antimicrobial Evaluation

Gomha et al. (2018) studied novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones for their antimicrobial activities. The findings suggest the potential of such compounds in antimicrobial applications, showing that derivatives of complex heterocycles can have mild antimicrobial activities [Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018].

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, finding that several compounds exhibited potent anticancer activity. This suggests that related compounds could be explored for their potential in cancer treatment [Hafez & El-Gazzar, 2017].

properties

IUPAC Name

N-(2-ethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S3/c1-2-14-6-3-4-8-16(14)23-18(28)13-32-22-25-24-21-26(12-15-7-5-10-30-15)20(29)19-17(27(21)22)9-11-31-19/h3-11H,2,12-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYJJXGKQPYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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